N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
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Description
N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C16H9BrF3N3OS and its molecular weight is 428.23. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
A study by Tiwari et al. (2017) explored the synthesis of novel compounds containing a thiadiazole scaffold and benzamide groups, known for their significant biological properties. These compounds were evaluated for their in vitro anticancer activity against several human cancer cell lines, including melanoma (SK-MEL-2), leukemia (HL-60), cervical cancer (HeLa), and breast cancer (MCF-7), alongside a normal breast epithelial cell (MCF-10A). Several synthesized compounds exhibited promising anticancer activity, with GI50 values comparable to that of the standard drug Adriamycin. Specifically, compounds 7k, 7l, 7b, and 7a demonstrated high potency as anticancer agents. The study also included a molecular docking study to predict the mechanism of action and assessed the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, indicating good oral drug-like behavior of these compounds (Tiwari, S., Siddiqui, S., Seijas, J., Vázquez-Tato, M., Sarkate, A., Lokwani, D., & Nikalje, A. P., 2017).
Fluorescence Characteristics
Zhang et al. (2017) synthesized a series of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes, examining their photophysical properties. The study investigated the impact of various substituents on the benzamide ring and phenyl-1,3,4-thiadiazole ring in different organic solvents and solid state. These compounds exhibited excellent photophysical properties, including a large Stokes shift, solid-state fluorescence, and an aggregation-induced emission effect (AIEE), highlighting their potential in applications requiring fluorescence characteristics (Zhang, K., Zheng, H., Hua, C.-j., Xin, M., Gao, J.-r., & Li, Y.-j., 2017).
Synthesis and Characterization
In another study, the synthesis of N-benzothiazol-2-yl-amides via a copper-catalyzed intramolecular cyclization process was explored by Wang et al. (2008). Utilizing N-(4,5-dihydrooxazol-2-yl)benzamide as a novel and efficient ligand, various substituted 1-acyl-3-(2-bromophenyl)thioureas were successfully cyclized under mild conditions, yielding N-benzothiazol-2-yl-amides in good to excellent yields. This study showcases the synthetic versatility of related compounds and their potential for further chemical transformations (Wang, J., Peng, F., Jiang, J., Lu, Z., Wang, L., Bai, J., & Pan, Y., 2008).
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrF3N3OS/c17-10-7-5-9(6-8-10)14-22-23-15(25-14)21-13(24)11-3-1-2-4-12(11)16(18,19)20/h1-8H,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAVALAUKHZJFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrF3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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